![molecular formula C14H18O6 B2489786 Methyl 4,6-O-benzylidene-b-D-galactopyranoside CAS No. 6988-39-2](/img/structure/B2489786.png)
Methyl 4,6-O-benzylidene-b-D-galactopyranoside
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Overview
Description
Methyl 4,6-O-benzylidene-b-D-galactopyranoside, also known as Methyl 4,6-O-benzylidene-b-D-galactopyranoside or MBG, is a synthetic compound that has been used in a range of scientific research applications. It is a derivative of galactose and is composed of a methyl group and a benzylidene group attached to the galactose molecule. It is a highly versatile compound and has been used in a variety of different research applications, including drug design, biochemistry, and physiology.
Scientific Research Applications
Synthetic Carbohydrate Chemistry
Methyl 4,6-O-benzylidene-b-D-galactopyranoside is used in synthetic carbohydrate chemistry . Benzylidene acetals, such as this compound, have found broad application in this field. During their formation, a new chiral center is formed, wherein the bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation .
Preparation of Different Sugars
This compound is used as a chiral building block and important intermediate in the preparation of different sugars . It plays a crucial role in the synthesis of various sugar derivatives.
Pharmaceutical Research
Methyl 4,6-O-benzylidene-b-D-galactopyranoside is used as an intermediate in pharmaceutical research . It helps in the development of new drugs and therapeutic agents.
Antimicrobial Compounds
Due to the uneven distribution of glycosidase enzyme expression across bacteria and fungi, glycoside derivatives of antimicrobial compounds provide prospective and promising antimicrobial materials . This compound is used in the synthesis and characterization of novel antimicrobial materials .
Pharmacophore Identification
This compound is used in the design, synthesis, and in silico studies for the identification of the pharmacophore sites of benzylidene derivatives . This helps in understanding the interaction of these compounds with biological targets and aids in the design of more potent and selective drugs.
Chemical Intermediate
Apart from pharmaceutical research, this compound is also used as an intermediate in chemical research . It aids in the synthesis of various chemical compounds.
Mechanism of Action
Target of Action
Methyl 4,6-O-benzylidene-b-D-galactopyranoside is primarily used in biomedical research as a potent substrate to assess the activity of the β-galactosidase enzyme . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides.
Mode of Action
The compound interacts with its target, the β-galactosidase enzyme, by serving as a substrate for the enzyme . The bulky phenyl substituent in the compound adopts predominantly the thermodynamically more stable equatorial orientation , which may influence its interaction with the enzyme.
Result of Action
The primary result of the action of Methyl 4,6-O-benzylidene-b-D-galactopyranoside is the facilitation of the activity of the β-galactosidase enzyme . This can aid in the study of enzyme-deficient disorders such as lysosomal storage diseases or certain types of cancer .
Action Environment
The action, efficacy, and stability of Methyl 4,6-O-benzylidene-b-D-galactopyranoside can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other interacting molecules, and the specific conditions of the experimental or clinical setting. For instance, the compound is typically stored at temperatures between 2-8°C , suggesting that its stability could be affected by temperature.
properties
IUPAC Name |
(4aR,6R,7R,8R,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11-,12+,13?,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSWDMJYIDBTMV-QFIBJEGBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,6-O-benzylidene-b-D-galactopyranoside |
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